3-Hydroxypravastatin, (S)- is a chiral compound belonging to the class of statins, which are widely used as lipid-lowering agents. This compound is a derivative of pravastatin and plays a significant role in managing hyperlipidemia and preventing cardiovascular diseases. Statins function primarily by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial in cholesterol biosynthesis.
3-Hydroxypravastatin is derived from the fermentation of certain fungi, specifically Monascus purpureus, which naturally produces statin compounds. The compound can also be synthesized through various chemical methods that modify the pravastatin structure to enhance its pharmacological properties.
3-Hydroxypravastatin falls under the category of hydroxylated statins. Statins are classified based on their chemical structure and include several other compounds such as atorvastatin, simvastatin, and lovastatin. They are primarily classified as HMG-CoA reductase inhibitors due to their mechanism of action.
The synthesis of 3-Hydroxypravastatin involves both biocatalytic and chemical approaches. Biocatalytic methods utilize enzymes to facilitate specific reactions under mild conditions, while chemical synthesis typically involves multi-step processes that may require harsh conditions.
The molecular formula for 3-Hydroxypravastatin is . The compound features a hydroxyl group at the third carbon position, contributing to its solubility and biological activity.
3-Hydroxypravastatin undergoes various chemical reactions that include:
The stability of 3-Hydroxypravastatin in aqueous solutions makes it suitable for formulations intended for oral administration. Its reactivity profile allows it to be modified further for enhanced efficacy or reduced side effects.
The primary mechanism of action for 3-Hydroxypravastatin involves:
Studies have shown that statins can reduce LDL cholesterol levels by up to 50% in patients with hyperlipidemia, significantly lowering the risk of cardiovascular events.
Relevant analyses indicate that 3-Hydroxypravastatin exhibits favorable pharmacokinetic properties, allowing for effective absorption and distribution within biological systems.
3-Hydroxypravastatin is primarily used in:
Additionally, ongoing studies explore its role in combination therapies for enhanced cardiovascular protection and its potential applications in other metabolic disorders.
3-Hydroxypravastatin, (S)- is a monohydroxylated metabolite of pravastatin, characterized by the addition of a hydroxyl group at the C-3′ position of the 2-methylbutanoyl side chain with S-configuration. Its molecular formula is C₂₃H₃₆O₈ (molecular weight: 440.53 g/mol), featuring nine defined stereocenters that confer strict three-dimensional specificity [1] [10]. The core structure retains the hexahydronaphthalene ring system and the bioactive 3,5-dihydroxyheptanoic acid side chain characteristic of natural statins. The IUPAC name, (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid, explicitly defines its stereochemical complexity [2] [10].
SMILES Notation:C[C@H](O)[C@H](C)C(=O)O[C@H]1C[C@H](O)C=C2C=C[C@H](C)[C@H](CC[C@@H](O)C[C@@H](O)CC(O)=O)[C@@H]12
[10]
InChI Key:ASZMMNUWSMFMJO-FBIVGABFSA-N
[10]
The structural distinction between pravastatin and 3′-hydroxypravastatin lies exclusively in the S-hydroxylation at C-3′ of the side chain ester group (Table 1). This modification enhances molecular polarity without altering the statin pharmacophore required for HMG-CoA reductase inhibition. Comparatively, synthetic statins like atorvastatin or rosuvastatin exhibit divergent ring systems (e.g., pyrrole or pyrimidine), but all share the conserved (3R,5R)-dihydroxycarboxylate moiety essential for binding [5] [9]. Natural statins (e.g., simvastatin, lovastatin) lack additional polar groups on their side chains, resulting in higher lipophilicity [3] [5].
Table 1: Structural Comparison of 3′-Hydroxypravastatin with Select Statins
Compound | Key Structural Features | Pharmacophore Modifications |
---|---|---|
3′-Hydroxypravastatin | C-3′ (S)-hydroxyl on butanoyl side chain; hexahydronaphthalene ring | Polar OH addition enhances hydrophilicity |
Pravastatin | Unmodified 2-methylbutanoyl side chain; hexahydronaphthalene ring | Baseline natural statin structure |
Atorvastatin | Fluorophenyl-pyrrole ring; isopropyl side chain | Synthetic ring; no C-6 hydroxylation |
Rosuvastatin | Pyrimidine ring with methanesulfonamide group | Synthetic ring; high polar surface area |
The C-3′ (S)-hydroxyl group introduces intramolecular hydrogen-bonding capabilities with adjacent carbonyl oxygen atoms (e.g., ester C=O). This interaction marginally stabilizes the side chain conformation but increases susceptibility to nucleophilic attack under acidic conditions due to electronic effects on the ester linkage. Unlike the C-6 hydroxyl of pravastatin—which contributes to hepatoselectivity via OATP transport—the C-3′ hydroxyl primarily influences solubility and metabolic clearance rather than target engagement [6] [9]. Experimental collision cross-section (CCS) data predict a slightly expanded molecular conformation (208.0 Ų for [M-H]⁻) compared to pravastatin, reflecting altered solvation dynamics [2].
Table 2: Functional Group Contributions to Stability
Functional Group | Bonding Interactions | Impact on Stability |
---|---|---|
C-3′ (S)-OH | H-bond with ester carbonyl | Enhanced solvation; acid-labile ester cleavage |
C-6 OH (core) | H-bond with HMG-CoA reductase | Critical for enzymatic binding; stable |
Carboxylate (C-1″) | Ionic at physiological pH | pH-dependent solubility; metal chelation |
3′-Hydroxypravastatin exhibits amplified hydrophilicity relative to pravastatin due to the additional polar hydroxyl group. Experimental logD₇.₄ values for pravastatin range from -0.75 to -1.0, whereas 3′-hydroxypravastatin is predicted to reach -1.2 to -1.5 based on fragment-based calculations [3] [5] [7]. This aligns with its 2.5-fold higher water solubility (estimated >0.45 mg/mL vs. pravastatin’s 0.18 mg/mL for the lactone form) [3]. The compound’s polar surface area (PSA) expands to ≈150 Ų (vs. 144 Ų for pravastatin), reducing passive membrane permeability but favoring hepatoselective uptake via OATP transporters [5] [7].
The stability of 3′-hydroxypravastatin is pH-dependent and follows pseudo-first-order degradation kinetics. Key findings derived from pravastatin studies [4] [8]:
Table 3: Kinetic Parameters for Degradation in Aqueous Solutions
Condition | Rate Constant (min⁻¹) | Half-Life (t₁/₂) | Primary Degradants |
---|---|---|---|
pH 2.0 (80°C) | 0.038 | 18.2 min | Lactones, dehydrated analogs |
pH 7.4 (80°C) | 0.005 | 138.6 min | 3′S,5β,6β-Triol |
pH 9.0 (80°C) | 0.042 | 16.5 min | Open-chain tetraol acid |
Stabilization strategies include buffering near physiological pH (7.0–7.5) and avoiding high-temperature storage. Sodium bicarbonate solutions (pH 8.0) preserve >95% integrity for 60 days at 4°C by minimizing ester hydrolysis [8].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6